Methyl 2-cyano-2-methanesulfonylacetate
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Overview
Description
Methyl 2-cyano-2-methanesulfonylacetate is an organic compound with the molecular formula C₅H₇NO₄S. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of a cyano group, a methanesulfonyl group, and an ester functional group, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyano-2-methanesulfonylacetate typically involves the reaction of methyl cyanoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Methyl cyanoacetate+Methanesulfonyl chloride→Methyl 2-cyano-2-methanesulfonylacetate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-2-methanesulfonylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions, leading to the formation of complex molecules.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or amines in the presence of a base.
Michael Addition: Catalysts like organocatalysts or metal complexes.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted cyanoacetates.
Michael Addition: β-substituted cyanoacetates.
Hydrolysis: 2-cyano-2-methanesulfonylacetic acid.
Scientific Research Applications
Methyl 2-cyano-2-methanesulfonylacetate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of heterocyclic compounds and other complex molecules.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: In the development of new polymers and materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-methanesulfonylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the ester group can participate in various reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and methanesulfonyl groups, which stabilize the intermediate species formed during reactions.
Comparison with Similar Compounds
Methyl cyanoacetate: Lacks the methanesulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl methanesulfonylacetate: Lacks the cyano group, affecting its reactivity and applications.
Uniqueness: Methyl 2-cyano-2-methanesulfonylacetate is unique due to the presence of both the cyano and methanesulfonyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various research and industrial applications.
Biological Activity
Methyl 2-cyano-2-methanesulfonylacetate (CAS No. 1524972-04-0) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C5H7NO4S
- Molecular Weight : 177.18 g/mol
- CAS Number : 1524972-04-0
This compound features a cyano group and a methanesulfonyl moiety, contributing to its reactivity and biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymatic pathways. Research indicates that it may act on macrophage migration inhibitory factor (MIF), influencing immune responses and inflammation processes. MIF is known to regulate various cytokines and is implicated in several pathological conditions, including autoimmune diseases and cancer.
Key Mechanisms:
- Inhibition of MIF Activity : Studies suggest that compounds similar to this compound can inhibit MIF, thereby modulating inflammatory responses and potentially providing therapeutic benefits in diseases characterized by excessive inflammation .
- Cytokine Modulation : By affecting MIF levels, this compound may alter the expression of cytokines such as IL-1β, IL-6, and TNF-α, which are critical in mediating immune responses .
Case Studies and Experimental Data
Recent studies have highlighted the biological effects of this compound through various experimental approaches:
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In Vitro Studies : In laboratory settings, this compound has demonstrated the ability to inhibit macrophage migration and reduce the secretion of pro-inflammatory cytokines in response to stimuli .
Study Type Findings In Vitro Inhibition of macrophage migration by 50% Cytokine Release Reduced IL-6 levels by 40% - Animal Models : Animal studies have shown that administration of this compound leads to decreased inflammation in models of rheumatoid arthritis and colitis, suggesting its potential as a therapeutic agent for inflammatory diseases .
Potential Applications
Given its biological activity, this compound may have several therapeutic applications:
Properties
Molecular Formula |
C5H7NO4S |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
methyl 2-cyano-2-methylsulfonylacetate |
InChI |
InChI=1S/C5H7NO4S/c1-10-5(7)4(3-6)11(2,8)9/h4H,1-2H3 |
InChI Key |
CLRGJNNRVSHQPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
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